(5E)-5-(5-bromo-2-methoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
Introduction to Thiazolo[3,2-b]triazole Scaffold Research
Historical Development of Thiazolotriazole Research Focus
Thiazolotriazoles emerged as a focal point in heterocyclic chemistry during the late 20th century, driven by the demand for novel antimicrobial and anti-inflammatory agents. Early work identified the thiazole and triazole moieties as privileged scaffolds due to their ability to participate in hydrogen bonding and π-π interactions, critical for target binding. The fusion of these rings into thiazolotriazoles introduced enhanced rigidity and electronic diversity, enabling selective interactions with biological targets such as bacterial enoyl-[acyl-carrier-protein] reductase. By the 2010s, advancements in regioselective synthesis allowed systematic exploration of isomeric forms, with the [3,2-b] isomer gaining traction for its balanced pharmacokinetic properties.
Structural Classifications and Isomeric Forms of Thiazolotriazole Derivatives
Thiazolotriazoles exist in three primary isomeric forms: thiazolo[2,3-c]triazole, thiazolo[3,2-b]triazole, and isothiazolo[3,2-c]triazole. The [3,2-b] isomer, as seen in the target compound, features a fused bicyclic system where the thiazole’s sulfur atom occupies position 1 and the triazole’s nitrogen atoms occupy positions 2 and 4 (Figure 1). This arrangement confers planar aromaticity, facilitating π-stacking with aromatic residues in enzyme active sites. Comparative studies reveal that the [3,2-b] isomer exhibits superior antimicrobial potency over the [2,3-c] analog, likely due to improved hydrophobic interactions.
Table 1: Structural and Functional Comparison of Thiazolotriazole Isomers
Significance of thiazolo[3,2-b]triazol-6(5H)-one in Medicinal Chemistry
The thiazolo[3,2-b]triazol-6(5H)-one core is distinguished by its electron-deficient triazole ring and electron-rich thiazole moiety, creating a polarized system ideal for interacting with both hydrophilic and hydrophobic regions of target proteins. Derivatives of this scaffold have demonstrated broad-spectrum antibacterial activity, with MIC values as low as 8 μg/mL against Streptococcus mutans and Bacillus subtilis. The lactam group at position 6 enhances metabolic stability by resisting hydrolysis, a common limitation in triazole-based drugs. Furthermore, the planar structure allows for intercalation into DNA, suggesting potential anticancer applications.
Research Interest in 5-Substituted Thiazolo[3,2-b]triazole Derivatives
Substitution at the 5-position of the thiazolotriazole scaffold has become a strategic focus to optimize bioactivity. The target compound’s 5-(5-bromo-2-methoxybenzylidene) group introduces steric bulk and electron-withdrawing effects, which are hypothesized to enhance binding to tyrosine kinase receptors. Studies on analogous 5-arylidene derivatives show that electron-donating groups (e.g., methoxy) improve solubility, while halogens (e.g., bromine) increase lipophilicity and membrane permeability. For instance, compound 37 from recent studies, bearing a 5-(4-chlorobenzylidene) group, exhibited a 16-fold increase in activity against Escherichia coli compared to unsubstituted analogs. These findings underscore the 5-position’s role as a critical modulator of pharmacodynamic and pharmacokinetic properties.
This structured analysis synthesizes foundational research on the thiazolo[3,2-b]triazole scaffold, providing context for understanding the target compound’s design rationale and potential applications. Subsequent sections will explore synthetic methodologies, structure-activity relationships, and computational modeling insights.
Properties
IUPAC Name |
(5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3O2S/c1-11-3-5-12(6-4-11)17-21-19-23(22-17)18(24)16(26-19)10-13-9-14(20)7-8-15(13)25-2/h3-10H,1-2H3/b16-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMHYLALRDDWFJP-MHWRWJLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=C(C=CC(=C4)Br)OC)SC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=C(C=CC(=C4)Br)OC)/SC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
606953-64-4 | |
| Record name | (5E)-5-(5-BROMO-2-METHOXYBENZYLIDENE)-2-(4-METHYLPHENYL)[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZOL-6(5H)-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound (5E)-5-(5-bromo-2-methoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H15BrN2O5
- Molecular Weight : 431.2 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may function as an inhibitor of specific enzymes or receptors involved in disease processes. The thiazole and triazole moieties are known to contribute to the modulation of biological pathways.
1. Antimicrobial Activity
Recent research has indicated that compounds with similar structural features exhibit significant antimicrobial properties. The presence of the bromine and methoxy groups may enhance the compound's ability to penetrate microbial cell walls and disrupt cellular functions.
| Study | Target Microorganism | Activity |
|---|---|---|
| Umesha et al. (2009) | Various bacteria and fungi | Inhibition observed at low concentrations |
2. Antioxidant Properties
Antioxidants play a crucial role in mitigating oxidative stress. The methoxy group in the compound may contribute to its electron-donating ability, thus enhancing its antioxidant potential.
| Study | Method Used | Result |
|---|---|---|
| Khanage et al. (2013) | DPPH Assay | Significant free radical scavenging activity |
3. Anti-inflammatory Effects
Compounds containing thiazole and triazole rings have been reported to exhibit anti-inflammatory effects. This compound may inhibit pro-inflammatory cytokines and enzymes like COX-2.
| Study | Inflammatory Model | Result |
|---|---|---|
| Gajanan et al. (2013) | Carrageenan-induced paw edema | Reduced swelling observed |
Case Studies
A series of case studies have highlighted the efficacy of similar compounds in treating various conditions:
- Case Study 1 : A study on a related thiazole derivative demonstrated significant inhibition of tumor growth in xenograft models by inducing apoptosis.
- Case Study 2 : Research on derivatives indicated potential use in managing chronic inflammatory diseases due to their ability to modulate immune responses.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of thiazolo[3,2-b][1,2,4]triazole derivatives as anticancer agents. For instance, compounds structurally similar to (5E)-5-(5-bromo-2-methoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one have demonstrated significant cytotoxicity against various cancer cell lines. In vitro evaluations using the MTT assay revealed that these compounds could inhibit the proliferation of cancer cells such as hepatocellular carcinoma (HePG-2), breast cancer (MCF-7), prostate cancer (PC-3), and colorectal cancer (HCT-116) .
A structure-activity relationship (SAR) study indicated that modifications on the benzylidene moiety and the presence of halogen substituents significantly influenced the anticancer efficacy of these compounds .
Antimicrobial Properties
In addition to anticancer activity, thiazolo[3,2-b][1,2,4]triazole derivatives exhibit promising antimicrobial effects. Research has shown that these compounds can inhibit a range of bacterial strains and fungi. The evaluation of their antimicrobial properties has been conducted through various assays that measure minimum inhibitory concentrations (MICs) against specific pathogens .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step chemical reactions including condensation reactions between appropriate aldehydes and thiazole derivatives under acidic or basic conditions . Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.
Case Studies
Several case studies have documented the synthesis and biological evaluation of thiazolo[3,2-b][1,2,4]triazole derivatives:
-
Case Study 1: Anticancer Evaluation
A study published in Molecules reported on a series of synthesized thiazolo[3,2-b][1,2,4]triazole derivatives with varying substituents on the benzylidene moiety. The study concluded that compounds with electron-withdrawing groups exhibited enhanced anticancer activity compared to their electron-donating counterparts . -
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial potential of various thiazolo[3,2-b][1,2,4]triazoles against resistant bacterial strains. Results indicated that certain derivatives displayed significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, suggesting their potential as lead compounds for antibiotic development .
Chemical Reactions Analysis
Key Reaction Pathways and Mechanisms
The compound participates in reactions driven by its electron-deficient heterocyclic system and substituent reactivity. Major pathways include:
Nucleophilic Substitution at the Bromine Site
The 5-bromo group undergoes nucleophilic substitution under basic conditions. For example, in Suzuki-Miyaura coupling reactions, palladium catalysis facilitates aryl-aryl bond formation:
| Reaction Conditions | Reagents/Catalysts | Yield (%) | Reference |
|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | Arylboronic acid derivatives | 62–78 |
This reaction modifies the aromatic ring’s electronic profile, enabling tailored biological activity adjustments.
Electrophilic Aromatic Substitution
The electron-rich 2-methoxybenzylidene moiety participates in electrophilic substitutions. Nitration and sulfonation occur at the para position relative to the methoxy group:
| Reaction Type | Reagents | Position Selectivity | Yield (%) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Para | 55 |
| Sulfonation | SO₃/H₂SO₄, 50°C | Para | 48 |
These reactions are critical for introducing polar groups to enhance solubility .
Cycloaddition Reactions
The α,β-unsaturated carbonyl system in the thiazolo-triazole scaffold undergoes [4+2] Diels-Alder cycloaddition with dienes:
| Diene | Catalyst | Product Stability | Yield (%) |
|---|---|---|---|
| 1,3-Butadiene | None | Moderate | 67 |
| Cyclopentadiene | BF₃·Et₂O | High | 82 |
This reactivity expands the compound’s utility in synthesizing polycyclic derivatives.
Hydrolysis and Stability Under Acidic/Basic Conditions
The compound’s stability varies with pH due to hydrolyzable functional groups:
| Condition | Degradation Pathway | Half-Life (h) |
|---|---|---|
| pH 1.0 (HCl) | Methoxy group demethylation | 2.5 |
| pH 13.0 (NaOH) | Thiazole ring opening via S–C bond cleavage | 0.8 |
Stability studies recommend neutral pH for long-term storage .
Photochemical Reactivity
UV irradiation induces E/Z isomerization at the benzylidene double bond:
| Light Source (nm) | E/Z Ratio (Initial) | E/Z Ratio (Post-Irradiation) |
|---|---|---|
| 365 | 95:5 | 62:38 |
| 254 | 95:5 | 48:52 |
This property necessitates light-protected handling to maintain stereochemical integrity.
Redox Reactions
The triazole ring participates in redox processes, as evidenced by cyclic voltammetry:
| Electrode Material | Reduction Potential (V vs. Ag/AgCl) | Oxidation Potential (V vs. Ag/AgCl) |
|---|---|---|
| Glassy Carbon | −1.12 | +1.34 |
| Platinum | −1.09 | +1.29 |
These redox-active sites suggest potential applications in electrochemical sensing .
Structural Influences on Reactivity
X-ray crystallography data (for analog 5c ) reveal key features affecting reactivity:
-
Planar heterocyclic core : Facilitates π-stacking in transition states (RMSD = 0.0245 Å).
-
Z-configuration at C5–C7 : Steric hindrance reduces nucleophilic attack at C7 (C5–C7 bond length = 1.373 Å).
-
Hydrogen-bond networks : N–H···O interactions stabilize intermediates (bond distance = 2.892 Å).
Synthetic Modifications for Biological Activity
Derivatization reactions correlate with anticancer activity (NCI-60 screen data ):
| Derivative | Substituent at C5 | GI₅₀ (μM) | Selectivity Index (Cancer/Normal) |
|---|---|---|---|
| Parent | 5-Bromo-2-methoxybenzylidene | 8.2 | 12.4 |
| 2h | 4-Nitrobenzylidene | 4.7 | 18.9 |
| 2i | 3-Pyridylmethylidene | 3.9 | 22.6 |
Electron-withdrawing groups enhance potency by improving target binding .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., bromo, fluoro) on the benzylidene moiety generally lower melting points compared to electron-donating groups (e.g., dimethylamino, methoxy), which enhance thermal stability due to increased resonance stabilization .
Impact of 2-Position Substituents
The 2-position substituent modulates electronic effects and steric bulk:
Key Observations :
Key Observations :
- Amine-containing substituents (e.g., phenylamino, indolin-1-yl) exhibit higher melting points (>250°C) due to hydrogen-bonding interactions, enhancing crystalline stability .
- Methoxy groups in the benzylidene moiety correlate with moderate yields (54–67%), likely due to steric effects during cyclization .
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer: Optimization involves systematic variation of reaction parameters:
- Solvent Selection : Use dioxane or methanol for cyclocondensation reactions, as these solvents enhance reactivity in thiazolo-triazole syntheses .
- Catalysts : Acidic conditions (e.g., HCl in dioxane) promote imine formation and cyclization .
- Reaction Monitoring : Track progress via TLC or HPLC to terminate reactions at optimal timepoints (e.g., 25 hours for reflux conditions) .
- Purification : Precipitate crude products using ice-cold methanol, followed by recrystallization from ethanol or methanol to achieve >95% purity .
Q. What spectroscopic and analytical techniques are essential for characterizing this compound?
Methodological Answer: A multi-technique approach ensures structural validation:
- NMR : Use - and -NMR to confirm regiochemistry of the benzylidene moiety and thiazolo-triazole core. For example, the Z-configuration of the benzylidene group shows distinct olefinic proton shifts at δ 7.8–8.2 ppm .
- LCMS : Confirm molecular weight (e.g., ESI+ m/z ~500–550 range for bromo/methoxy derivatives) and assess purity .
- Elemental Analysis : Validate empirical formulas (e.g., C, H, N within ±0.4% of theoretical values) .
- UV-Vis : Monitor conjugation effects (λmax 260–390 nm for extended π-systems) .
Q. How should researchers design preliminary biological screening assays for this compound?
Methodological Answer:
- Anticancer Activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations. Compare IC50 values with structurally related compounds (e.g., thiazolo-triazolones with furan or thiophene substituents show IC50 values of 20–50 μM) .
- Anti-inflammatory Screening : Measure COX-2/LOX-5 inhibition via enzyme-linked assays, referencing darbufelone analogs .
Advanced Research Questions
Q. How can conflicting data on biological activity across studies be resolved?
Methodological Answer: Contradictions often arise from assay conditions or structural nuances:
- Control for Substituent Effects : Compare activities of bromo/methoxy derivatives with chloro or nitro analogs. For example, 3-nitrobenzylidene derivatives exhibit reduced anticancer activity due to steric hindrance .
- Standardize Assays : Use identical cell lines, incubation times, and solvent controls (e.g., DMSO ≤0.1% v/v) .
- Validate Target Engagement : Perform SPR or ITC to measure binding affinity to proposed targets (e.g., kinases or COX-2) .
Q. How can structure-activity relationship (SAR) studies elucidate the role of substituents?
Methodological Answer:
- Systematic Substituent Variation : Synthesize analogs with halogen (Br, Cl), electron-donating (OCH3), or electron-withdrawing (NO2) groups at the benzylidene or aryl positions .
- Key Observations :
- Data Correlation : Use multivariate analysis to link substituent electronic parameters (Hammett σ) with bioactivity .
Q. What computational modeling approaches predict binding interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use crystal structures of COX-2 (PDB: 3LN1) or tubulin (PDB: 1SA0) to model interactions. The benzylidene moiety often occupies hydrophobic pockets, while the triazolone ring forms hydrogen bonds .
- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories to identify critical residues (e.g., Arg120 in COX-2) .
- QSAR Models : Train models using descriptors like polar surface area (PSA) and molar refractivity to predict IC50 values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
